molecular formula C7H10N2O B2947749 4-Cyclobutyl-1,2-oxazol-5-amine CAS No. 1779920-94-3

4-Cyclobutyl-1,2-oxazol-5-amine

Cat. No. B2947749
CAS RN: 1779920-94-3
M. Wt: 138.17
InChI Key: GCPBMEIUCGFANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyl-1,2-oxazol-5-amine is a chemical compound with the CAS Number: 1779920-94-3 . It has a molecular weight of 138.17 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 4-Cyclobutyl-1,2-oxazol-5-amine consists of a five-membered oxazole ring with a cyclobutyl group attached . The oxazole ring contains one nitrogen atom and one oxygen atom .


Physical And Chemical Properties Analysis

4-Cyclobutyl-1,2-oxazol-5-amine is a powder at room temperature . It has a molecular weight of 138.17 .

Scientific Research Applications

Antimicrobial Activity

4-Cyclobutyl-1,2-oxazol-5-amine: derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to be a part of various compounds with significant antimicrobial properties. Researchers have synthesized series of oxazole derivatives and tested them against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Properties

Oxazole derivatives, including those with a 4-cyclobutyl substitution, have been explored for their anticancer activities. These compounds can act as inhibitors for various biological pathways that are crucial for cancer cell proliferation and survival. The structural motif of oxazole is present in several marketed anticancer drugs, indicating the potential of this scaffold in cancer therapy .

Anti-inflammatory and Analgesic Effects

The oxazole nucleus is a common feature in many anti-inflammatory drugs. Derivatives of 4-Cyclobutyl-1,2-oxazol-5-amine have been investigated for their ability to reduce inflammation and pain. These compounds may work by inhibiting enzymes like cyclooxygenase-2 (COX-2), which are involved in the inflammatory response .

Antidiabetic Activity

Some oxazole derivatives are known to exhibit antidiabetic effects. They can be designed to target and modulate the activity of enzymes or receptors involved in glucose metabolism, offering a promising approach for the treatment of diabetes. Aleglitazar, an antidiabetic drug, contains an oxazole ring, underscoring the relevance of this structure in diabetes management .

Antiobesity Applications

The oxazole ring structure has been associated with antiobesity activity. Compounds featuring the 4-Cyclobutyl-1,2-oxazol-5-amine moiety could potentially be developed as treatments for obesity by influencing lipid metabolism or energy expenditure .

Antioxidant Potential

Oxazole derivatives are also being researched for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The presence of the oxazole ring in molecules may contribute to their ability to neutralize free radicals .

Safety And Hazards

The safety information available indicates that 4-Cyclobutyl-1,2-oxazol-5-amine may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyclobutyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPBMEIUCGFANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(ON=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-1,2-oxazol-5-amine

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